4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219964-24-5
VCID: VC2554671
InChI: InChI=1S/C15H21BrClNO.ClH/c1-10-9-13(14(16)11(2)15(10)17)19-8-5-12-3-6-18-7-4-12;/h9,12,18H,3-8H2,1-2H3;1H
SMILES: CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCNCC2.Cl
Molecular Formula: C15H22BrCl2NO
Molecular Weight: 383.1 g/mol

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

CAS No.: 1219964-24-5

Cat. No.: VC2554671

Molecular Formula: C15H22BrCl2NO

Molecular Weight: 383.1 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride - 1219964-24-5

Specification

CAS No. 1219964-24-5
Molecular Formula C15H22BrCl2NO
Molecular Weight 383.1 g/mol
IUPAC Name 4-[2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H21BrClNO.ClH/c1-10-9-13(14(16)11(2)15(10)17)19-8-5-12-3-6-18-7-4-12;/h9,12,18H,3-8H2,1-2H3;1H
Standard InChI Key RMQHCBUJANODIR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCNCC2.Cl
Canonical SMILES CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is an organic compound characterized by a complex molecular structure that combines several key functional groups. This section examines its fundamental chemical identity and structural features that define its reactivity and properties.

Basic Chemical Identity

The compound 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is identified by the CAS Registry Number 1219964-24-5 . It belongs to the class of phenoxy piperidine derivatives, featuring a halogenated aromatic ring system connected to a saturated heterocycle. The compound's chemical identity is essential for proper cataloging in chemical databases and for regulatory purposes in research and development settings.

Molecular Structure and Configuration

The molecular structure of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride consists of a piperidine ring connected to a 2-bromo-4-chloro-3,5-dimethylphenoxy group via an ethyl linker. The piperidine nitrogen exists as a hydrochloride salt, which significantly influences the compound's physical properties, particularly its solubility profile in various solvents. The presence of bromine at position 2 and chlorine at position 4 of the phenoxy ring, along with methyl groups at positions 3 and 5, creates a highly substituted aromatic system with distinct electronic and steric properties .

Physicochemical Properties

The physicochemical properties of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride are summarized in Table 1. These properties are critical for understanding its behavior in different environments and for predicting its potential interactions with biological systems.

Table 1: Physicochemical Properties of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

PropertyValueReference
Molecular FormulaC₁₅H₂₂BrCl₂NO
Molecular Weight383.16 g/mol
Physical StateSolid
SolubilityEnhanced aqueous solubility (as hydrochloride salt)
Hazard ClassificationIrritant
MDL NumberMFCD13560010

The molecular weight of 383.16 g/mol indicates a medium-sized organic molecule with potential for good membrane permeability while maintaining reasonable water solubility in its salt form. The presence of the hydrochloride moiety enhances its solubility in aqueous solutions, making it suitable for various experimental conditions and potential formulation strategies.

Synthetic Pathways and Preparation Methods

The synthesis of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride involves multiple chemical transformations and requires careful control of reaction conditions to achieve high yields and purity. Understanding these synthetic routes is crucial for researchers seeking to prepare or modify this compound.

General Synthetic Approaches

The synthesis of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically follows a multi-step process starting from commercially available precursors. While the specific synthetic details may vary depending on laboratory conditions and available starting materials, the general approach involves several key transformations including halogenation, etherification, and salt formation.

Detailed Synthesis Pathway

A typical synthesis route for 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride may involve the following steps:

  • Preparation of the halogenated aromatic core structure through selective bromination and chlorination of a dimethylphenol derivative.

  • Formation of the phenoxyethyl ether linkage through alkylation reactions.

  • Introduction of the piperidine moiety through appropriate coupling reactions.

  • Conversion to the hydrochloride salt form through treatment with hydrochloric acid.

Each of these steps requires specific reaction conditions, catalysts, and purification methods to ensure high yield and purity of the final product. The presence of multiple functional groups necessitates careful control of reaction selectivity to avoid unwanted side reactions.

Purification Techniques

The purification of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves techniques such as recrystallization, column chromatography, and in some cases, preparative HPLC. The choice of purification method depends on the scale of synthesis and the required purity level for the intended application. For research-grade material, multiple purification steps may be necessary to achieve the desired purity standards.

Chemical Reactivity and Structural Analysis

The reactivity of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is largely determined by its functional groups and their electronic properties. This section examines the compound's reactivity profile and structural characteristics that influence its chemical behavior.

Reactive Centers and Functional Groups

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride contains several reactive centers that can participate in various chemical transformations:

  • The halogenated aromatic ring with bromine and chlorine substituents can undergo nucleophilic aromatic substitution reactions under appropriate conditions.

  • The piperidine nitrogen, even as a hydrochloride salt, retains nucleophilic character and can participate in alkylation, acylation, and other related reactions.

  • The ether linkage provides a site for potential cleavage reactions under strongly acidic or basic conditions.

These reactive centers offer opportunities for further derivatization and structural modification of the compound for specific research applications.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structural features of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride. Table 2 summarizes key spectroscopic data that can be used for identification and structural confirmation of this compound.

Table 2: Spectroscopic Characteristics of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Spectroscopic MethodKey FeaturesAnalytical Value
¹H NMRAromatic proton signals, methyl group signals, piperidine ring protonsStructural confirmation
¹³C NMRCarbon signals for aromatic carbons, methyl carbons, piperidine carbonsCarbon framework verification
Mass SpectrometryMolecular ion peak, fragmentation patternMolecular weight confirmation
IR SpectroscopyN-H stretching, C-O stretching, C-X (halogen) bandsFunctional group identification

These spectroscopic data provide complementary information about the compound's structure and can be used to verify its identity and purity. The specific chemical shifts in NMR spectroscopy and characteristic bands in IR spectroscopy serve as fingerprints for this particular molecular structure.

Biological Activity and Pharmacological Properties

Understanding the biological activity of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is essential for evaluating its potential applications in pharmaceutical research and drug discovery. While specific data on this exact compound is limited in the provided search results, general insights can be drawn from the biological activities of related piperidine derivatives.

Structure-Activity Relationships

Structure-activity relationship studies on piperidine derivatives have revealed several key factors that influence their biological activity:

  • The position and nature of substituents on the aromatic ring affect binding affinity to specific receptors.

  • The length and flexibility of the linker between the aromatic ring and the piperidine moiety influence the spatial arrangement of pharmacophoric elements.

  • The salt form (hydrochloride in this case) affects the compound's solubility, absorption, and bioavailability.

These structure-activity relationships provide a framework for understanding how structural modifications might influence the biological properties of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride and related compounds.

Applications in Scientific Research

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride has potential applications in various fields of scientific research, particularly in medicinal chemistry, chemical biology, and pharmaceutical development.

Use as a Chemical Building Block

Due to its complex structure and multiple functional groups, 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride can serve as a valuable building block for the synthesis of more complex molecules. The presence of halogen atoms provides sites for further functionalization through cross-coupling reactions, while the piperidine moiety offers opportunities for derivatization at the nitrogen atom.

Applications in Pharmaceutical Research

In pharmaceutical research, compounds like 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride may be explored for their potential biological activities. The specific substitution pattern may confer unique pharmacological properties that could be relevant for therapeutic applications. Additionally, the compound might serve as a lead structure for the development of new drug candidates through systematic structural modifications.

Use in Structure-Activity Relationship Studies

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride can be included in structure-activity relationship studies to understand how specific structural features influence biological activity. By comparing its activity with related compounds that differ in substituent patterns or linker lengths, researchers can gain insights into the molecular requirements for particular biological effects.

Comparison with Structurally Related Compounds

To better understand the unique properties of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride, it is valuable to compare it with structurally related compounds. This comparison highlights how subtle structural differences can influence physicochemical properties and potential biological activities.

Related Piperidine Derivatives

Several structurally related compounds appear in the chemical literature, including:

  • 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]piperidine (CAS: 53409380)

  • 2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1220029-31-1)

  • 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride (CAS: 1219956-84-9)

  • 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)piperidine hydrochloride (CAS: 1220017-85-5)

These compounds differ in either the position of attachment to the piperidine ring, the length of the linker between the aromatic ring and the piperidine, or the specific substitution pattern on the aromatic ring.

Comparative Analysis of Physicochemical Properties

Table 3 presents a comparative analysis of the physicochemical properties of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride and some of its structural analogs.

Table 3: Comparison of Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberReference
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochlorideC₁₅H₂₂BrCl₂NO383.161219964-24-5
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]piperidineC₁₄H₁₉BrClNO332.6653409380
2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochlorideC₁₅H₂₂BrCl₂NO383.161220029-31-1
4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)piperidine hydrochlorideC₁₃H₁₈BrCl₂NO355.111220017-85-5

These structural variations result in differences in physicochemical properties such as lipophilicity, molecular flexibility, and three-dimensional shape, which can significantly influence their biological activities and applications.

Structure-Property Relationships

The comparison of these related compounds reveals several key structure-property relationships:

These structure-property relationships provide valuable insights for the rational design of new derivatives with optimized properties for specific applications.

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